molecular formula C23H25N3O4 B2667937 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 380555-34-0

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2667937
CAS No.: 380555-34-0
M. Wt: 407.47
InChI Key: JMWZHWAEKPCUBQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c27-21(17-6-2-1-3-7-17)19-20(18-8-4-9-24-16-18)26(23(29)22(19)28)11-5-10-25-12-14-30-15-13-25/h1-4,6-9,16,20,27H,5,10-15H2/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETKQNNQYNZZNB-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the benzoyl group: This can be done via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the morpholinopropyl group: This can be done through nucleophilic substitution reactions.

    Pyridine ring incorporation: This can be achieved through cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The morpholinopropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions involving strong bases like NaH (Sodium hydride) or K2CO3 (Potassium carbonate).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
  • CAS Number : 613219-97-9
  • Molecular Formula : C₂₇H₃₂N₂O₅
  • Molecular Weight : 464.5534 g/mol
  • SMILES : CCCOc1ccc(cc1)C1N(CCCN2CCOCC2)C(=O)C(=C1C(=O)c1ccccc1)O

Structural Features :

  • Core : 1H-pyrrol-2(5H)-one scaffold with a benzoyl group at position 4 and a pyridin-3-yl substituent at position 5.
  • Hydroxy Group : A hydroxyl group at position 3 contributes to hydrogen bonding and acidity .

Research Status :

  • Listed as "typically in stock" for research use (Catalog No. BS23336), indicating accessibility .
  • Limited literature or patent data available, suggesting it remains understudied compared to analogs.

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substitutions at positions 4 (benzoyl group) and 5 (aryl group). Key variations and their implications are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituents) Position 4 Position 5 Molecular Formula Molecular Weight (g/mol) Notable Properties/Data
Target Compound (Pyridin-3-yl) Benzoyl Pyridin-3-yl C₂₇H₃₂N₂O₅ 464.55 Available for research; SMILES indicates planar benzoyl-pyridine interaction .
Analog 1 (p-Tolyl) Benzoyl p-Tolyl (4-methylphenyl) C₂₅H₂₈N₂O₄ 420.50 Predicted CCS (Ų): [M+H]+ = 204.4; no literature/patents, less studied.
Analog 2 (Morpholinosulfonyl benzoyl) 4-(Morpholinosulfonyl)benzoyl Phenyl C₂₈H₃₂N₂O₇S 540.64 Increased polarity due to sulfonyl group; potential for enhanced target specificity.
Analog 3 (Furan-2-carbonyl) Furan-2-carbonyl Pyridin-3-yl C₂₄H₂₈N₂O₅ 436.49 Heterocyclic furan may alter metabolic stability; limited data due to accessibility.
Analog 4 (Allyloxy-methoxyphenyl) Benzoyl 4-(Allyloxy)-3-methoxy C₂₈H₃₂N₂O₆ 492.56 Allyl group offers functionalization potential; temporarily out of stock.
Analog 5 (4-Ethoxyphenyl) 4-(Benzyloxy)-2-methylbenzoyl 4-Ethoxyphenyl C₃₁H₃₃N₃O₅ 527.61 Higher molecular weight; benzyloxy group increases lipophilicity.
Analog 6 (3-Nitrophenyl) Benzoyl 3-Nitrophenyl C₂₃H₁₆N₂O₆ 416.38 Nitro group enhances reactivity but may confer toxicity risks.

Key Structural and Functional Differences

Position 5 Substitutions: Pyridin-3-yl (Target Compound): The nitrogen in pyridine enables hydrogen bonding, which may improve target binding compared to hydrophobic groups like p-tolyl . 4-Ethoxyphenyl (Analog 4): Ethoxy groups balance lipophilicity and metabolic stability, though steric bulk may hinder binding .

Furan-2-carbonyl (Analog 3): The furan ring’s electron-rich nature may alter π-π stacking interactions compared to benzoyl .

Physicochemical Properties :

  • Collision Cross Section (CCS) : Analog 1 ([M+H]+ CCS = 204.4 Ų) provides a benchmark for mass spectrometry-based identification .
  • Molecular Weight : Higher weights (e.g., Analog 4 at 527.61 g/mol) may reduce oral bioavailability due to Lipinski’s rule violations .

Research and Availability Insights

  • Analog 2 : Complex structure (C₂₈H₃₂N₂O₇S) may require specialized synthesis, though sulfonyl groups are common in kinase inhibitors .
  • Analog 6: Nitro groups (C₂₃H₁₆N₂O₆) are associated with genotoxicity risks, limiting drug development prospects .

Biological Activity

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N3O4C_{24}H_{27}N_{3}O_{4}, with a molecular weight of approximately 415.49 g/mol. The compound features a pyrrole ring, a benzoyl group, and a morpholinopropyl moiety, which contribute to its unique chemical reactivity and biological interactions.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity across various domains:

Anticancer Activity

Research has shown that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including leukemia and adenocarcinoma-derived cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses.

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor, targeting pathways involved in cell proliferation and survival. It shows promise in inhibiting specific kinases associated with cancer progression, such as mTOR and EGFR, with IC50 values in the low nanomolar range. This selectivity suggests that it could be developed as a targeted therapy for cancer treatment.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Binding : The compound binds to specific enzymes, modulating their activity and disrupting signaling pathways critical for tumor growth.
  • Apoptotic Pathways : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Cell Cycle Regulation : The compound influences cell cycle checkpoints, leading to cell cycle arrest in the G1 or G2 phase.

Case Studies

Several studies have investigated the biological effects of this compound:

StudyFindings
In vitro Cytotoxicity Assay Demonstrated significant cytotoxic effects on leukemia cell lines with an IC50 < 10 µM.
Kinase Inhibition Study Showed inhibition of mTOR signaling with an IC50 value in the low nanomolar range, indicating strong potential as a therapeutic agent.
Apoptosis Induction Flow cytometry results indicated increased apoptosis in treated cancer cells compared to controls.

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